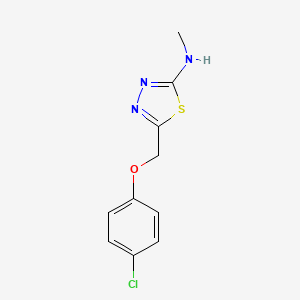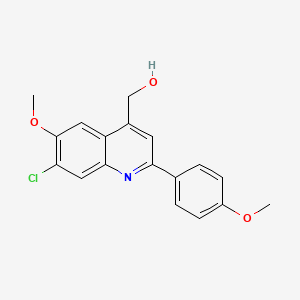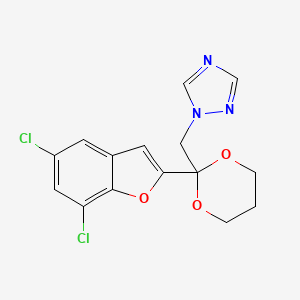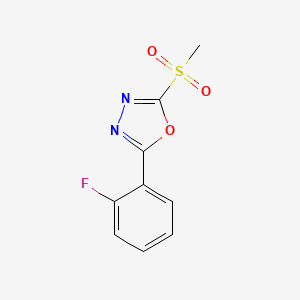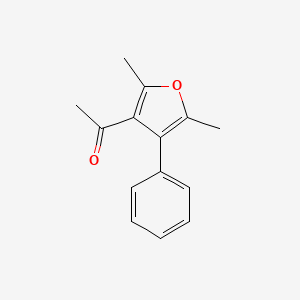
Ethanone, 1-(2,5-dimethyl-4-phenyl-3-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethyl-4-phenylfuran-3-yl)ethanone is an organic compound with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol This compound is characterized by a furan ring substituted with phenyl, dimethyl, and ethanone groups
Preparation Methods
The synthesis of 1-(2,5-dimethyl-4-phenylfuran-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 1-phenyl-2-propyn-1-ol and 2,4-pentanedione.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,5-dimethyl-4-phenylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,5-dimethyl-4-phenylfuran-3-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,5-dimethyl-4-phenylfuran-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles such as amines and thiols . The furan ring’s electron-rich nature allows it to engage in various chemical transformations, contributing to its reactivity and versatility .
Comparison with Similar Compounds
1-(2,5-dimethyl-4-phenylfuran-3-yl)ethanone can be compared with other similar compounds, such as:
3-Acetyl-2,5-dimethylfuran: This compound lacks the phenyl group, resulting in different chemical properties and reactivity.
2,5-Dimethyl-4-phenylfuran: Without the ethanone group, this compound exhibits different reactivity patterns.
2,5-Dimethyl-3-acetylfuran: Similar to 1-(2,5-dimethyl-4-phenylfuran-3-yl)ethanone but with variations in the substitution pattern.
Properties
CAS No. |
88484-88-2 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(2,5-dimethyl-4-phenylfuran-3-yl)ethanone |
InChI |
InChI=1S/C14H14O2/c1-9(15)13-10(2)16-11(3)14(13)12-7-5-4-6-8-12/h4-8H,1-3H3 |
InChI Key |
VSQSIQJUGGFEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)
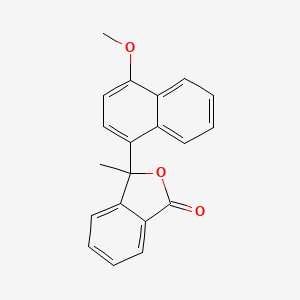
![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)

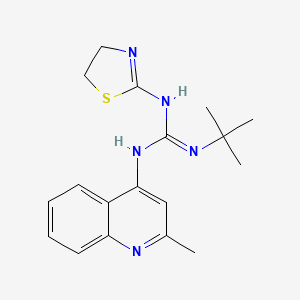
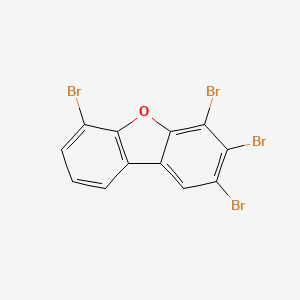
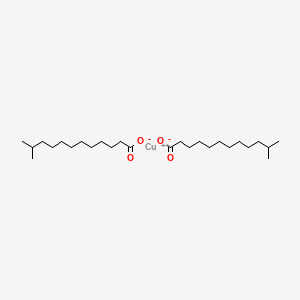
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)
